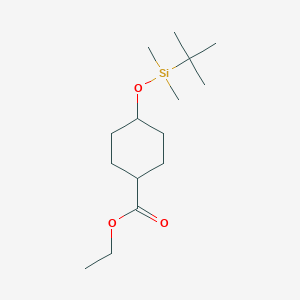
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate
Descripción general
Descripción
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate (Et-TBS-Cyclohexane) is a compound with a wide range of potential applications in scientific research. It is a silyl ether that is used to protect alcohols and other functional groups from unwanted reactions. It is a colorless liquid with a boiling point of 105 °C and a melting point of -15 °C. Et-TBS-Cyclohexane is a versatile reagent that is used in a variety of organic synthesis and analytical techniques.
Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Fate
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate, related to oxygenates like MTBE, is a subject of environmental research, especially in its microbial degradation and fate in aquatic environments. Studies like Fayolle, Vandecasteele, and Monot (2001) have explored the microbiology of degradation of similar compounds, highlighting the challenges due to the presence of an ether bond and tertiary carbon structure in their molecular makeup. This research is crucial in understanding the environmental impact and biodegradation processes of such chemicals (Fayolle, Vandecasteele, & Monot, 2001).
Polymer Science and Material Engineering
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate plays a significant role in polymer science. For instance, its derivatives have been used in the synthesis and homo- and copolymerization of new cyclic esters (Trollsås et al., 2000) and in anionic polymerization of methacrylates (Ishizone et al., 2003). These processes are foundational in developing hydrophilic aliphatic polyesters and polymethacrylates, which have wide applications in material science and engineering (Trollsås et al., 2000); (Ishizone et al., 2003).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, this compound has shown utility as a ligand in copper-catalyzed C-N, C-O, and C-S coupling reactions, facilitating the synthesis of a variety of chemical products including N-arylamides and aryl ethers (Lv & Bao, 2007). Such catalysts are vital in organic synthesis, significantly impacting pharmaceutical and chemical industries (Lv & Bao, 2007).
Chromatography and Separation Techniques
In chromatography, derivatives of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate, such as cyclodextrin derivatives, have been used as stationary phases for GC separation of enantiomers (Bicchi et al., 1996). This application is crucial in analytical chemistry for the separation and analysis of complex mixtures (Bicchi et al., 1996).
Propiedades
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h12-13H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEJEBVELPDVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630964, DTXSID301143072, DTXSID301146907 | |
| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate | |
CAS RN |
676560-15-9, 158009-09-7, 158009-08-6 | |
| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)
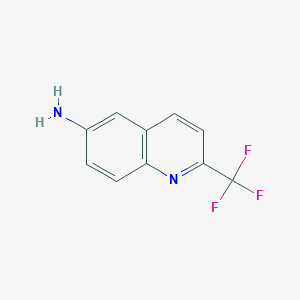
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

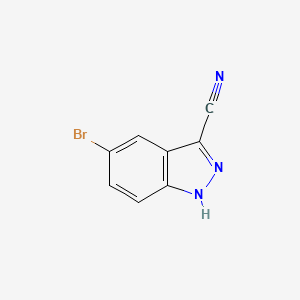
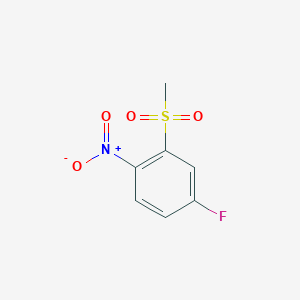
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
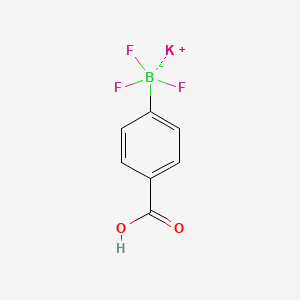
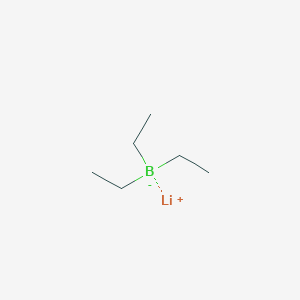
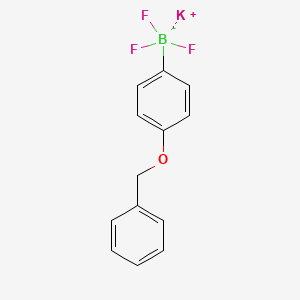
![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)